molecular formula C5H2BrF3N2 B152579 4-Bromo-6-(trifluoromethyl)pyrimidine CAS No. 785777-89-1

4-Bromo-6-(trifluoromethyl)pyrimidine

Cat. No. B152579
M. Wt: 226.98 g/mol
InChI Key: AGUIEFSLABIYOT-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyrimidine is a brominated pyrimidine derivative with a trifluoromethyl group attached to the pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was achieved through a three-step process starting from methyl 2-(4-bromophenyl) acetate, with an overall yield of 52.8% . Another related compound, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, was synthesized using a four-step process starting from bulk chemicals, with an overall yield of 49% . These methods typically involve reactions such as halogenation, cyclization, and nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a Schiff base compound related to 4-Bromo-6-(trifluoromethyl)pyrimidine was determined, showing that it crystallizes in the monoclinic system . Similarly, the structure of a thiadiazole-thiophene-pyrimidine derivative was characterized by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can participate in various chemical reactions due to the presence of reactive bromine and other substituents. For instance, halocyclization reactions have been studied, where bromonium ions react with alkenes to form cyclized products . The reactivity can be influenced by the steric and electronic properties of the substituents on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives are influenced by the substituents on the ring. The presence of a trifluoromethyl group, for example, can increase the compound's lipophilicity and potentially its biological activity. The bromine atom can make the compound a useful intermediate in further chemical transformations, such as Suzuki coupling reactions. The crystal structure and molecular geometry obtained from X-ray crystallography and density functional theory (DFT) calculations can provide insights into the compound's stability and reactivity .

Scientific Research Applications

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

  • Research shows that pyrimidyl lithium species, particularly with electron-withdrawing substituents like trifluoromethyl, are stable and can lead to high yields of corresponding carboxylic acids, highlighting the utility in synthetic chemistry (Schlosser, Lefebvre, & Ondi, 2006).

Efficient Synthesis of Biheterocycles

  • 4-Bromo-6-(trifluoromethyl)pyrimidine derivatives have been used as precursors for synthesizing biheterocycles, such as (1,2,3-triazol-1-yl)methyl-pyrimidine, demonstrating the compound's versatility in organic synthesis (Aquino et al., 2017).

DNA Photolyase Research

  • The compound has relevance in the study of DNA photolyases, enzymes involved in repairing UV-induced DNA damage, although specific details about 4-Bromo-6-(trifluoromethyl)pyrimidine in this context are not provided (Kim et al., 1994).

Trifluoromethylated Analogues of Dihydroorotic Acid

  • The synthesis of trifluoromethylated analogues of dihydroorotic acid using 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which are closely related to 4-Bromo-6-(trifluoromethyl)pyrimidine, has been achieved, demonstrating the compound's role in the development of new molecules (Sukach et al., 2015).

Tuberculostatic Activity and Cytotoxicity

  • Studies on 6-(polyfluoro)alkyl-2-thiouracils, closely related to 4-Bromo-6-(trifluoromethyl)pyrimidine, have shown potential tuberculostatic activity, which underscores the possible medical applications of such compounds (Ivanova et al., 2019).

Antibacterial and Antinociceptive Effects

  • A study on substituted pyrimidines, which include structures related to 4-Bromo-6-(trifluoromethyl)pyrimidine, revealed their potential antibacterial and antinociceptive effects, indicating the compound's biomedical relevance (Waheed et al., 2008).

Safety And Hazards

The safety information for 4-Bromo-6-(trifluoromethyl)pyrimidine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 4-Bromo-6-(trifluoromethyl)pyrimidine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-bromo-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUIEFSLABIYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460525
Record name 4-bromo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethyl)pyrimidine

CAS RN

785777-89-1
Record name 4-bromo-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-6-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
L Ondi, O Lefebvre, M Schlosser - European journal of organic …, 2004 - Wiley Online Library
An expedient route to all three monobrominated and all three dibrominated isomers of 4‐(trifluoromethyl)pyrimidine, and to several other halogenated pyrimidines, is described. Key …
Y Wang, H Zhao, JT Brewer, H Li, Y Lao… - Journal of Medicinal …, 2018 - ACS Publications
The development of glycine transporter 1 (GlyT1) inhibitors may offer putative treatments for schizophrenia and other disorders associated with hypofunction of the glutaminergic N-…
Number of citations: 18 pubs.acs.org
B Chan, A Estrada, D Shore, Z Sweeney - WO2013139882, 2013 - i.moscow
The invention relates to a compound of formula (1A) or (1B), or a pharmaceutically acceptable salt thereof, Wherein R 1 is a group selected from alkyl, monocyclic heterocycloalkyl, …
Number of citations: 2 i.moscow

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